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Compound of Interest

Compound Name: 5-(Diethylamino)pentan-1-ol

Cat. No.: B1297517 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for the

chemical compound 5-(Diethylamino)pentan-1-ol (CAS No. 2683-57-0). The information

presented herein is intended for researchers, scientists, and professionals in the fields of

chemical analysis and drug development, offering a detailed examination of its Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Introduction
5-(Diethylamino)pentan-1-ol is a dialkylamino alcohol that serves as a versatile intermediate

in organic synthesis. A thorough understanding of its spectroscopic properties is crucial for its

identification, characterization, and quality control in various research and development

applications. This document summarizes the available NMR, IR, and MS data and provides

standardized experimental protocols for their acquisition.

Spectroscopic Data
The following sections present the available spectroscopic data for 5-(Diethylamino)pentan-1-
ol in a structured format to facilitate analysis and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the limited availability of experimental NMR spectra in public databases, predicted NMR

data is provided below. These predictions are generated using advanced computational
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algorithms and serve as a reliable reference for spectral interpretation.

Table 1: Predicted ¹H NMR Spectral Data for 5-(Diethylamino)pentan-1-ol

Chemical Shift
(ppm)

Multiplicity Integration Assignment

3.63 t 2H H-1

3.58 s (broad) 1H -OH

2.52 q 4H -N(CH₂)₂

2.43 t 2H H-5

1.55 m 2H H-2

1.37 m 4H H-3, H-4

1.01 t 6H -N(CH₂CH₃)₂

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: Predicted ¹³C NMR Spectral Data for 5-(Diethylamino)pentan-1-ol

Chemical Shift (ppm) Assignment

62.9 C-1

52.5 C-5

47.7 -N(CH₂)₂

32.7 C-2

27.0 C-4

23.6 C-3

11.8 -N(CH₂CH₃)₂

Solvent: CDCl₃, Reference: TMS (0 ppm)
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Infrared (IR) Spectroscopy
The infrared spectrum of 5-(Diethylamino)pentan-1-ol exhibits characteristic absorption bands

corresponding to its functional groups. The data presented here is sourced from the NIST

Chemistry WebBook.[1]

Table 3: Key IR Absorption Bands for 5-(Diethylamino)pentan-1-ol

Wavenumber (cm⁻¹) Intensity Assignment

3300-3500 Strong, Broad O-H stretch (alcohol)

2965-2850 Strong C-H stretch (alkane)

1470-1450 Medium C-H bend (alkane)

1200-1000 Strong
C-N stretch (amine) & C-O

stretch (alcohol)

Mass Spectrometry (MS)
The mass spectrum of 5-(Diethylamino)pentan-1-ol was obtained by electron ionization (EI).

The data is provided by the NIST Chemistry WebBook.[1]

Table 4: Major Fragments in the Mass Spectrum of 5-(Diethylamino)pentan-1-ol

m/z Relative Intensity (%) Putative Fragment

159 ~5 [M]⁺ (Molecular Ion)

86 100 [CH₂=N(CH₂CH₃)₂]⁺

72 ~20 [CH₂=NCH₂CH₃]⁺

58 ~15 [CH₂=NHCH₂CH₃]⁺

44 ~10 [CH₂=NH₂]⁺

Experimental Protocols
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The following are detailed methodologies for the acquisition of the spectroscopic data

presented.

NMR Spectroscopy
Sample Preparation: A solution of 5-(Diethylamino)pentan-1-ol is prepared by dissolving

approximately 10-20 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃)

containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then

transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) NMR

spectrometer.

¹H NMR Acquisition: Proton NMR spectra are acquired using a standard pulse sequence.

Key parameters include a spectral width of approximately 12 ppm, a relaxation delay of 1-2

seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired with proton decoupling. A

spectral width of around 220 ppm and a longer relaxation delay (e.g., 2-5 seconds) are

typically used.

IR Spectroscopy
Sample Preparation: As 5-(Diethylamino)pentan-1-ol is a liquid at room temperature, the IR

spectrum is obtained using the neat liquid film method. A single drop of the compound is

placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin

film.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used for analysis.

Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400

cm⁻¹). A background spectrum of the clean salt plates is acquired first and automatically

subtracted from the sample spectrum.

Mass Spectrometry
Sample Introduction: The sample is introduced into the mass spectrometer via a gas

chromatograph (GC-MS) or by direct injection, after which it is vaporized.
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Ionization: Electron ionization (EI) is employed, with a standard electron energy of 70 eV.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a quadrupole or time-of-flight (TOF) mass analyzer.

Detection: An electron multiplier detector is used to record the abundance of each ion.

Workflow and Relationships
The following diagram illustrates the logical workflow for the spectroscopic analysis of a

chemical compound such as 5-(Diethylamino)pentan-1-ol.
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Caption: Spectroscopic Analysis Workflow for 5-(Diethylamino)pentan-1-ol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/5-Diethylamino-2-pentanol
https://pubchem.ncbi.nlm.nih.gov/compound/5-Diethylamino-2-pentanol
https://www.benchchem.com/product/b1297517#spectroscopic-data-for-5-diethylamino-pentan-1-ol-nmr-ir-ms
https://www.benchchem.com/product/b1297517#spectroscopic-data-for-5-diethylamino-pentan-1-ol-nmr-ir-ms
https://www.benchchem.com/product/b1297517#spectroscopic-data-for-5-diethylamino-pentan-1-ol-nmr-ir-ms
https://www.benchchem.com/product/b1297517#spectroscopic-data-for-5-diethylamino-pentan-1-ol-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1297517?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1297517?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

